3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide
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Overview
Description
3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a phenyl ring, along with a hydroxy and a methyl group on a propanamide backbone. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitrile Formation: The cyano group is introduced by converting a suitable precursor, such as a halogenated phenyl ring, into a nitrile using reagents like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a suitable solvent.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine, such as methylamine, under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), thiols, or amines, often in the presence of a suitable solvent and catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can yield the corresponding carboxylic acid and amine.
Scientific Research Applications
3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals and bioactive molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Analytical Chemistry: It is used as a reference standard and in the development of analytical methods for the detection and quantification of related compounds.
Mechanism of Action
The mechanism of action of 3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways and exerting therapeutic effects. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the cyano and hydroxy groups can contribute to its overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
4-bromo-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and bromine substituents but lacks the cyano and hydroxy groups.
4-bromo-α,α,α-trifluorotoluene: Similar in having the bromine and trifluoromethyl groups but differs in the overall structure and functional groups.
N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide: Shares the cyano and trifluoromethyl groups but differs in the amide and overall structure.
Uniqueness
3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the bromine, cyano, and trifluoromethyl groups, along with the hydroxy and methyl groups on the propanamide backbone, makes it a versatile compound for various applications in scientific research and industrial processes.
Properties
IUPAC Name |
3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF3N2O2/c1-11(20,6-13)10(19)18-8-3-2-7(5-17)9(4-8)12(14,15)16/h2-4,20H,6H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFXNCCDXABCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)(C(=O)NC1=CC(=C(C=C1)C#N)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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